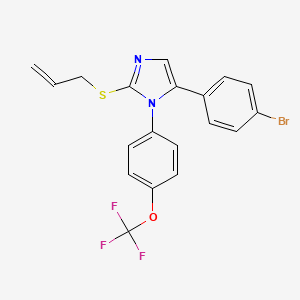

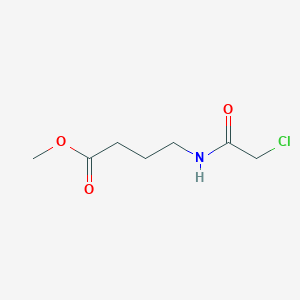

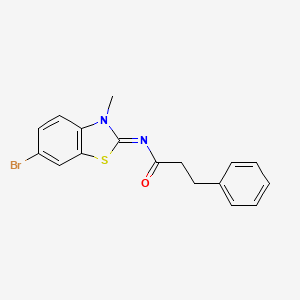

![molecular formula C11H14ClN3 B2661051 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine CAS No. 1087608-21-6](/img/structure/B2661051.png)

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) .Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazoles have been investigated for their antimicrobial potential. Researchers have reported a novel series of 2-substituted benzimidazole derivatives with antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, some benzimidazole derivatives exhibit antifungal activity against Candida albicans and Aspergillus niger .

Coordination Chemistry

The compound bis(benzimidazol-2-yl-methyl)amine (bbma) serves as a tridentate ligand. It contains two benzimidazole groups attached to a nitrogen atom. Researchers use this ligand to design coordination compounds, particularly in modeling the active sites of relevant metalloenzymes .

Antioxidant Properties

Certain N-methyl-1,3,4-thiadiazole-2-amine and 4-methyl-1,2,4-triazole-3(4H)-thione derivatives of benzimidazoles have been synthesized and screened for antioxidant activity. These compounds show promise in scavenging free radicals and protecting against oxidative stress .

Pharmacological Applications

A series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were investigated for antimicrobial activity. Among these, compound 45 demonstrated potent effects .

Vitamin B12 Structure

The benzimidazole ring system gained interest due to its presence in the structure of vitamin B12 . Specifically, 5,6-dimethyl-l-(α-d-ribofuranosyl)benzimidazole contributes to the vitamin’s biological activity. This discovery led to further exploration of benzimidazole derivatives for potential chemotherapeutic agents .

Organic Synthesis

Benzimidazole is commercially available and can be synthesized through various methods. The usual approach involves condensation of o-phenylenediamine with formic acid or its equivalent. Modifications at positions 2 and 5 of the molecule yield a variety of active drugs .

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine” is not available, it’s important to note that safety precautions should always be taken while handling chemical substances. Benzimidazole derivatives are used in many pharmaceutical agents, so they are generally considered safe under appropriate use .

Orientations Futures

Benzimidazole and its derivatives are an important class of compounds in medicinal chemistry due to their wide range of biological activities. They have become an important synthon in the development of new drugs . Future research may focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level .

Propriétés

IUPAC Name |

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3/c1-7(2)13-6-11-14-9-4-3-8(12)5-10(9)15-11/h3-5,7,13H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOZXOAZEXVQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

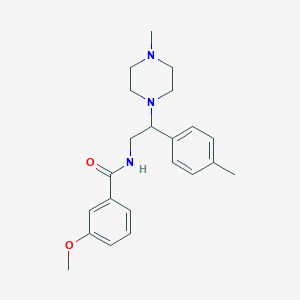

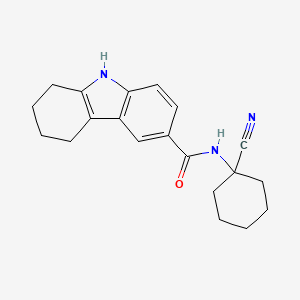

![2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2660969.png)

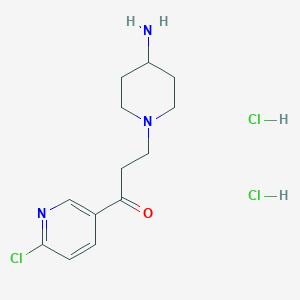

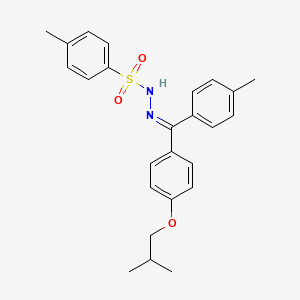

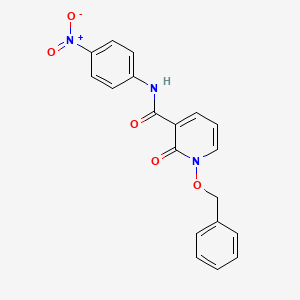

![(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2660972.png)

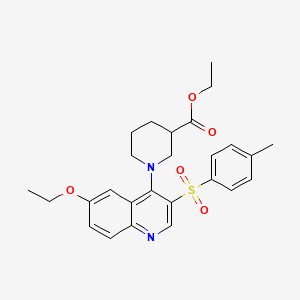

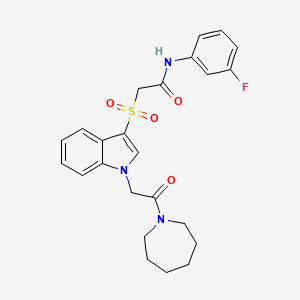

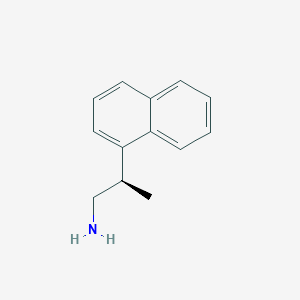

![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2660980.png)